6-Benzyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
The compound “6-Benzyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It contains several functional groups including a benzyl group, a nitrofuran group, a carboxamide group, and a tetrahydrothienopyridine group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core tetrahydrothienopyridine structure, followed by the addition of the benzyl, nitrofuran, and carboxamide groups through various chemical reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It likely has a three-dimensional structure due to the presence of the tetrahydrothienopyridine group. The presence of the nitro group in the nitrofuran part of the molecule could potentially introduce some polarity to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the nitro group is electron-withdrawing and could potentially make the compound susceptible to nucleophilic attack. The carboxamide group could participate in various acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar groups like the nitro group and the carboxamide group could influence its solubility in different solvents .Scientific Research Applications
Antimicrobial Activity
Research into similar heterocyclic compounds has shown promising antimicrobial activity. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines and tested some of these compounds for their in vitro antimicrobial activities. Their findings suggest potential applications of related compounds in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Synthesis of Novel Compounds
Another area of application is the synthesis of novel compounds with potential biological activity. Bakhite, Al‐Sehemi, and Yamada (2005) prepared tetrahydropyridothienopyrimidine derivatives and used them as synthons for further synthesis of pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, indicating the role of these heterocycles in the development of new chemical entities with potential therapeutic applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Chemical Synthesis and Characterization
Research also extends to the synthesis and characterization of novel compounds with specific structural features. For instance, Wang, Li, Ma, Zhang, and Gong (2006) reported the synthesis of new polyimides derived from a novel pyridine-containing aromatic dianhydride monomer. Their work emphasizes the importance of heterocyclic compounds in the development of materials with desirable thermal and mechanical properties (Wang, Li, Ma, Zhang, & Gong, 2006).
Future Directions
Properties
IUPAC Name |
6-benzyl-2-[(5-nitrofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S.ClH/c21-18(25)17-13-8-9-23(10-12-4-2-1-3-5-12)11-15(13)30-20(17)22-19(26)14-6-7-16(29-14)24(27)28;/h1-7H,8-11H2,(H2,21,25)(H,22,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMFZLGNUHUBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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